N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide

Description

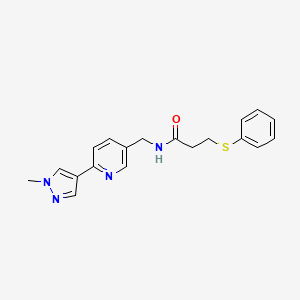

N-((6-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a propanamide derivative featuring a pyridine core substituted with a 1-methylpyrazole group at the 6-position and a methylene-linked propanamide chain bearing a phenylthio (-SPh) moiety at the 3-position.

Properties

IUPAC Name |

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-phenylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS/c1-23-14-16(13-22-23)18-8-7-15(11-20-18)12-21-19(24)9-10-25-17-5-3-2-4-6-17/h2-8,11,13-14H,9-10,12H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKSYXKPTNSPKRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)CCSC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the pyrazole and pyridine intermediates. One common method involves the reaction of 1-methyl-1H-pyrazole-4-carboxaldehyde with 3-bromomethylpyridine under basic conditions to form the intermediate N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)amine. This intermediate is then reacted with 3-(phenylthio)propanoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide can undergo various chemical reactions, including:

Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The amide group can be reduced to form amines.

Substitution: The pyrazole and pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted pyrazole and pyridine derivatives.

Scientific Research Applications

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects.

Comparison with Similar Compounds

Table 1: Comparison of Propanamide Derivatives with Pyridine Cores

Key Observations:

- Substituent Effects: The target compound’s phenylthio group contrasts with sulfonamide or trifluoromethyl (-CF3) groups in analogs.

- Synthetic Accessibility: Yields for analogs range from 44% to 85%, influenced by steric hindrance (e.g., bulky cyclopentyloxy in Compound 43) or reaction conditions .

M1mAChR Modulators with Pyridinylmethyl Motifs

Benzoquinazolinone 12 () shares the (6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl group with the target compound but differs in its benzoquinazolinone core. It exhibits higher functional potency than BQCA (a known M1mAChR modulator), achieving EC50 values <100 nM in calcium mobilization assays . This highlights the importance of the pyridinylmethyl-1-methylpyrazole moiety in receptor binding, suggesting that the target compound may also interact with similar allosteric sites.

Sulfur-Containing Derivatives

- N-((5-(1-Methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(4-(methylsulfonyl)phenyl)propanamide (): Replaces phenylthio with a methylsulfonyl (-SO2Me) group, altering electronic properties (strong electron-withdrawing effect). This modification could reduce metabolic instability compared to the target compound’s sulfide .

- Compound 45 () : Features a benzylthio group on pyridine, demonstrating that sulfur placement (pyridine vs. propanamide chain) impacts activity.

Biological Activity

N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological mechanisms, and various studies highlighting its therapeutic potential.

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrazole Ring : This is often achieved through condensation reactions involving hydrazine and β-keto esters.

- Pyridine and Amide Bond Formation : Subsequent reactions introduce the pyridine moiety and form the amide bond with the phenylthio group.

The molecular formula for this compound is , and it has a molecular weight of approximately 348.45 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, modulating various biochemical pathways. The mechanism of action involves:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation or inflammation.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (nM) | Activity |

|---|---|---|

| HepG2 (Liver) | 399 | Selective cytotoxicity |

| MCF7 (Breast) | 580 | Moderate activity |

| NUGC (Gastric) | 60 | High potency |

The presence of the pyrazole and pyridine rings is believed to enhance its anticancer properties, as evidenced by structure-activity relationship (SAR) studies that suggest modifications to these moieties can significantly alter potency .

Anti-inflammatory Activity

In addition to anticancer properties, this compound has shown promise in anti-inflammatory applications. It has been reported to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating up to 85% inhibition at certain concentrations . This suggests potential utility in treating conditions characterized by chronic inflammation.

Case Studies

- Cytotoxicity Evaluation : A study evaluating the cytotoxic effects of this compound on various cancer cell lines demonstrated that derivatives with different substitutions on the pyrazole ring exhibited varying degrees of potency, highlighting the importance of structural modifications in enhancing biological activity .

- Mechanistic Insights : Another investigation explored how this compound interacts with cellular pathways involved in apoptosis, revealing that it triggers apoptotic signaling cascades in cancer cells, leading to increased rates of programmed cell death .

Q & A

Q. What are the standard synthetic routes for preparing N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(phenylthio)propanamide?

Answer: The compound can be synthesized via coupling reactions involving pyridine and pyrazole intermediates. For example:

- Step 1: React 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with a methylamine derivative under copper-catalyzed conditions (e.g., CuBr, Cs₂CO₃ in DMSO at 35°C for 48 hours) to form the pyridylmethylamine intermediate .

- Step 2: Introduce the phenylthio moiety via nucleophilic substitution or thiol-ene chemistry. A typical method involves reacting 3-mercaptopropionic acid derivatives with aryl halides under basic conditions (e.g., K₂CO₃ in DMF) .

- Purification: Use gradient chromatography (e.g., ethyl acetate/hexane) to isolate the product, followed by recrystallization. Yields range from 17–44% depending on reaction optimization .

Q. What spectroscopic techniques are used to characterize this compound?

Answer:

- 1H/13C NMR: Confirm the presence of pyrazole (δ 7.8–8.0 ppm for pyrazole protons) and pyridine (δ 8.5–8.9 ppm) moieties. The methylene group (CH₂) adjacent to the amide appears at δ 3.5–4.0 ppm .

- HRMS (ESI): Verify molecular weight (e.g., [M+H]+ at m/z 369.12) .

- HPLC: Assess purity (>95%) using C18 columns with UV detection (retention time ~0.88 minutes under acidic mobile phase conditions) .

Q. How is the compound’s stability evaluated in experimental settings?

Answer:

- Thermal Stability: Perform thermogravimetric analysis (TGA) to determine decomposition temperature (typically >150°C for similar amides) .

- Solution Stability: Monitor degradation in DMSO or aqueous buffers (pH 2–9) over 24–72 hours using HPLC. Adjust storage conditions to −20°C under inert atmosphere if instability is observed .

Advanced Research Questions

Q. How can contradictory NMR data be resolved when characterizing structural isomers of this compound?

Answer:

- 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton-proton and proton-carbon couplings. For example, distinguish between pyridylmethyl and phenylthio environments .

- X-ray Crystallography: Resolve ambiguous stereochemistry or regiochemistry. For related propanamide derivatives, crystallographic data confirmed the trans configuration of substituents .

- Isotopic Labeling: Use deuterated analogs to trace proton environments in complex spectra .

Q. What strategies optimize the compound’s bioactivity in TRPV1 antagonist assays?

Answer:

- SAR Studies: Modify the phenylthio group (e.g., introduce electron-withdrawing substituents like -CF₃) to enhance binding affinity. Compound 43 (a structural analog) showed improved potency (IC₅₀ = 12 nM) by replacing methyl with cyclopentylmethoxy groups .

- In Silico Docking: Use software like AutoDock to predict interactions with TRPV1’s vanilloid-binding pocket. Focus on hydrogen bonding with Arg557 and hydrophobic contacts with Leu547 .

- Pharmacokinetic Profiling: Assess metabolic stability in liver microsomes. Fluorinated analogs (e.g., -CF₃) often exhibit longer half-lives due to reduced CYP450 metabolism .

Q. How are impurities identified and quantified during synthesis?

Answer:

- LC-MS/MS: Detect trace impurities (e.g., unreacted starting materials or dehalogenated byproducts) with a limit of quantification (LOQ) <0.1% .

- Forced Degradation Studies: Expose the compound to heat (40–60°C), light (UV), and oxidative conditions (H₂O₂) to identify degradation pathways. For example, sulfoxide formation is common in phenylthio derivatives under oxidation .

- Reference Standards: Synthesize and co-inject suspected impurities (e.g., N-oxide derivatives) for spiking experiments .

Q. What in vivo models are appropriate for evaluating therapeutic potential?

Answer:

- Rodent Inflammatory Pain Models: Test efficacy in CFA-induced hyperalgesia. Administer the compound (1–10 mg/kg, i.p.) and measure mechanical allodynia using von Frey filaments .

- Ethical Compliance: Follow institutional guidelines (e.g., Grünenthal Innovations’ protocols) for animal welfare and dose optimization .

- Toxicity Screening: Assess hepatotoxicity via serum ALT/AST levels and histopathology after 7-day repeated dosing .

Methodological Notes

- Contradictory Data Resolution: Cross-validate results using orthogonal techniques (e.g., NMR + X-ray) and replicate experiments under controlled conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.